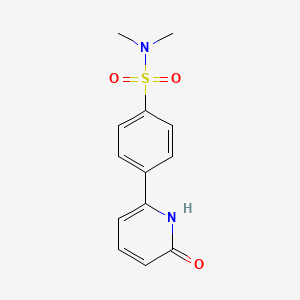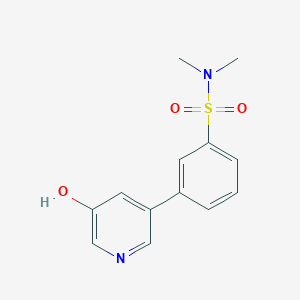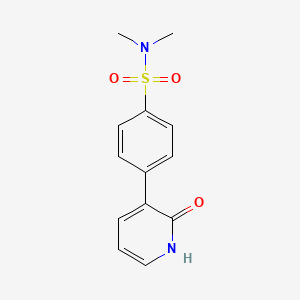
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is an organic compound that is used in various scientific research applications. It is a derivative of the pyridine family, which is a heterocyclic aromatic organic compound that has a wide range of uses in pharmaceuticals, agrochemicals, and other industrial applications. The compound has a molecular weight of 246.3 g/mol and a melting point of 130-132°C. It is a colorless, crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is used in various scientific research applications. It is used as a reagent in the synthesis of other organic compounds, such as pyridines, pyrimidines, and quinolines. It is also used as a catalyst in the synthesis of heterocyclic compounds. It has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a nucleophile in organic reactions and can be used as a catalyst in the synthesis of heterocyclic compounds. It is also believed to be involved in the formation of hydrogen bonds and the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been studied extensively. However, it is believed to have anti-inflammatory, antifungal, and anti-cancer properties. It is also believed to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent that can be used in the synthesis of various organic compounds. It is also a relatively stable compound that can be stored for extended periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care. In addition, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. One potential direction is to use the compound in the synthesis of new biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Another potential direction is to use the compound in the synthesis of new pharmaceuticals, agrochemicals, and other industrial products. Finally, it is possible to use the compound in the synthesis of new materials, such as polymers and nanomaterials.
Méthodes De Synthèse
6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized from the reaction of 4-nitrobenzaldehyde and N,N-dimethylsulfamoylchloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction produces a yellow-colored solution that is then filtered and dried to give the desired product. The purity of the product can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-8-6-10(7-9-11)12-4-3-5-13(16)14-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYGEWLEXFQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)